5-Nitropyrimidine-2,4,6-triol vs. 5-Nitropyrimidine: Functional Group Differentiation Enabling Direct Nucleoside Intermediate Synthesis
5-Nitropyrimidine-2,4,6-triol serves as a direct intermediate for synthesizing 5-substituted pyrimidine carbocyclic nucleosides without requiring pre-functionalization steps that are mandatory when using 5-nitropyrimidine lacking hydroxyl substituents. Patent disclosures identify this compound as a critical building block enabling simple and safe operational processes with mild reaction conditions suitable for industrial production [1]. In contrast, 5-nitropyrimidine (C4H3N3O2, MW 125.08 g/mol) possesses only the nitro group without hydroxyl handles, requiring additional synthetic steps to install oxygen functionality at the 2, 4, or 6 positions before nucleoside coupling can proceed .
| Evidence Dimension | Synthetic step economy for nucleoside intermediate preparation |
|---|---|
| Target Compound Data | Direct use as pre-functionalized intermediate with three hydroxyl handles available for coupling or protection [1] |
| Comparator Or Baseline | 5-Nitropyrimidine: No hydroxyl handles; requires additional oxidation or hydroxylation steps |
| Quantified Difference | Elimination of at least 1-2 synthetic steps (estimated based on functional group availability; explicit step-count not provided in source) |
| Conditions | Synthesis of 5-substituted pyrimidine carbocyclic nucleoside derivatives; patent-disclosed process conditions [1] |
Why This Matters
Procurement of the trihydroxy derivative reduces synthetic step count and operational complexity compared to starting from simpler 5-nitropyrimidine analogs, translating to lower labor, solvent, and purification costs in multi-step pharmaceutical intermediate manufacturing.
- [1] He, Y. et al. Patent CN [compound disclosed as important intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicine]. Semantic Scholar Patent Summary. View Source
